tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylic acid group .Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules and drugs. For instance, it has been used in the synthesis of bifunctional tetraaza macrocycles, which are converted to poly(amino carboxylate) chelating agents. These agents are crucial for developing diagnostic and therapeutic radiopharmaceuticals, indicating its importance in medical imaging and cancer therapy (McMurry et al., 1992).
Additionally, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the subject compound, is highlighted as an essential intermediate for small molecule anticancer drugs, emphasizing its role in oncological research and drug development (Zhang et al., 2018).
Organic Synthesis and Chemical Analysis
The compound is also instrumental in organic synthesis research, providing pathways to synthesize complex molecules. For instance, research on its derivatives, such as tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, showcases the compound's utility in nucleophilic substitution reactions, which are foundational in organic chemistry (Yang et al., 2021).
Moreover, studies on tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into the synthesis, characterization, and biological evaluation of novel compounds, with applications ranging from antibacterial to anthelmintic activities. This illustrates the compound's role in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management. It primarily targets the opioid receptors in the brain, which are responsible for pain and emotion regulation .
Mode of Action
As an intermediate in the synthesis of fentanyl, this compound contributes to the overall structure and function of the final product. Fentanyl, the end product, works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The compound serves as a precursor in the synthesis process, contributing to the formation of the final opioid structure .
Pharmacokinetics
It is metabolized in the liver and excreted in urine .
Result of Action
The primary result of the action of this compound is the production of fentanyl and its analogues. These potent opioids have significant effects at the molecular and cellular level, primarily through their interaction with opioid receptors in the brain .
Action Environment
The action of this compound is influenced by the conditions in which the chemical reactions for the synthesis of fentanyl take place. Factors such as temperature, pH, and the presence of other reactants can all impact the efficiency of the synthesis process. Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMWLMWCLRIPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670765 | |
Record name | tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888944-25-0 | |
Record name | tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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